(S)-2-Amino-6-((1R,2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(1H)-one monosulfate
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Overview
Description
Typically, compounds like this one, which is a derivative of pteridine, are often involved in biological processes. Pteridines are a class of heterocyclic compounds that include important biomolecules like folic acid and biopterin .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, a similar compound, tert-butyl [(1S,2R)-2-aminocyclohexyl]carbamate, was isolated using either (S)-mandelic acid or ®-mandelic acid as a chiral resolving reagent .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography . This provides information about the arrangement of atoms in the molecule and the chemical bonds between them.Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For example, a compound with a similar structure, (1R,2S)-2-methylcyclohexanamine, has been studied for its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the density, boiling point, vapor pressure, and other properties can be measured experimentally .Scientific Research Applications
NMR Spectroscopy and Structural Analysis
One significant application of compounds related to (S)-2-Amino-6-((1R,2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(1H)-one monosulfate is in NMR spectroscopy for structural analysis. For instance, the syntheses of methyl α-D-mannopyranoside 2-, 3-, 4-, and 6-(sodium monosulfate) were studied using 1H- and 13C-NMR spectroscopy. This study provided insights into the 1H- and 13C-shift effects caused by sulfation at particular positions, which are vital for understanding the structural analysis of sulfated carbohydrate chains of N-glycoproteins (Contreras, Kamerling, & Vliegenthart, 2010).
Conformational Studies of Sulfated Carbohydrates
Further applications involve conformational investigations of sulfated carbohydrates. For instance, research on sulfated saccharides, including methyl 2,3,4,6-tetra-O-sulfonato-β-D-glucopyranoside, showed that specific sulfation patterns influence the conformational equilibria of these molecules. The presence of persulfated methyl β-D-galactopyranoside in the typical 4 C 1 conformation suggested the involvement of the 4-O-sulfate in conformational effects (Probst & Wessel, 2001).
Chemical Synthesis and Characterization
The chemical synthesis of related compounds also represents a significant area of application. For example, the chemical synthesis of 3- and 21-monosulfates and double-conjugates of tetrahydrocorticosteroids offers insights into potential corticoid metabolites. These syntheses involve various reactions, including selective protection, catalytic hydrogenation, and sulfation, providing essential data for understanding the biological activity and metabolism of these compounds (Okihara et al., 2010).
Electrophoretic Resolution and Analytical Techniques
In analytical chemistry, compounds like (S)-2-Amino-6-((1R,2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(1H)-one monosulfate are used to enhance the electrophoretic resolution of glycosaminoglycan disaccharide isomers. The addition of specific solvents and the optimization of various parameters, like buffer pH and electric field strength, have been shown to significantly improve analyte resolution, demonstrating the compound's utility in refining electrophoretic techniques (Zhang et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3.H2O4S/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-5(2,3)4/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBVHESKFWFUMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139592873 |
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